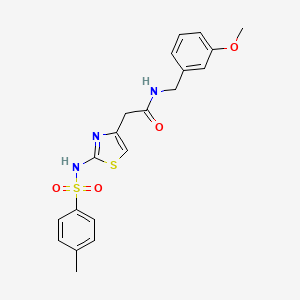

N-(3-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-14-6-8-18(9-7-14)29(25,26)23-20-22-16(13-28-20)11-19(24)21-12-15-4-3-5-17(10-15)27-2/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDVCNYQXYZHHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, with the CAS number 922101-29-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 431.5 g/mol. The compound features a thiazole ring, a sulfonamide group, and a methoxybenzyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 922101-29-9 |

| Molecular Formula | C20H21N3O4S2 |

| Molecular Weight | 431.5 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Core : This can be achieved by reacting appropriate thioketones with amines.

- Sulfonamide Linkage : The sulfonamide group is introduced through the reaction of 4-methylphenylsulfonyl chloride with an amine.

- Coupling Reaction : The final coupling of the thiazole with the methoxybenzyl group is facilitated using coupling agents like EDCI.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

-

Cell Lines Tested :

- A2780 (human ovarian carcinoma)

- MCF-7 (human breast cancer cells)

-

Results :

- The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth.

- Flow cytometry analysis revealed that treated cells underwent G2/M phase arrest, suggesting interference with the cell cycle.

The proposed mechanism for the anticancer activity includes:

- Tubulin Inhibition : Similar to other known antitumor agents, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis.

- Molecular Docking Studies : Computational studies suggest that the compound binds to the colchicine site on tubulin, corroborating experimental findings regarding its inhibitory effects on tubulin polymerization.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Study on Cytotoxicity :

- Molecular Characterization :

- Comparative Analysis :

Comparison with Similar Compounds

Structural Features

The target compound shares core motifs with several sulfonamide-thiazole/acetamide derivatives (Table 1). Key structural variations include:

- Substituents on the thiazole ring : The 4-methylphenylsulfonamido group in the target contrasts with halogenated (e.g., 4-chloro, 4-fluoro) or benzamide-substituted analogs in other compounds .

- Acetamide side chain: The 3-methoxybenzyl group distinguishes it from norbornane (e.g., compound 17d), fluorophenyl, or pyrazole-containing derivatives .

Table 1. Structural and Spectral Comparison of Selected Compounds

Spectral Analysis

- IR Spectroscopy :

- NMR Spectroscopy: The 3-methoxybenzyl group’s protons (δ~3.8) and sulfonamido NH (δ~10) are diagnostic markers. Compound 17d’s dihydrodioxine protons (δ~4.31) and norbornane signals (δ~3.21) highlight electronic differences .

Pharmacological and Physicochemical Implications

- Lipophilicity : The 3-methoxybenzyl group may enhance membrane permeability compared to halogenated (e.g., 4-fluorophenyl) or polar (e.g., benzamide) analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.